6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione

Lipophilicity Medicinal Chemistry Physicochemical Properties

6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione is a halogenated heterocyclic building block belonging to the pyrimidinedione family. Its core structure consists of a pyrimidine ring bearing a chlorine atom at the C6 position and an N3-ethyl substituent.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58
CAS No. 50721-47-6
Cat. No. B2568030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione
CAS50721-47-6
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58
Structural Identifiers
SMILESCCN1C(=O)C=C(NC1=O)Cl
InChIInChI=1S/C6H7ClN2O2/c1-2-9-5(10)3-4(7)8-6(9)11/h3H,2H2,1H3,(H,8,11)
InChIKeyCDQGLIMPENHTQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione (CAS 50721-47-6) – Strategic Pyrimidinedione Intermediate for Targeted Synthesis


6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione is a halogenated heterocyclic building block belonging to the pyrimidinedione family . Its core structure consists of a pyrimidine ring bearing a chlorine atom at the C6 position and an N3-ethyl substituent. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, primarily valued for its capacity to undergo nucleophilic aromatic substitution at the C6 chloro position while retaining the defined N3-ethyl group .

Critical Selection Rationale for 6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione Over Related Analogs


The specific substitution pattern of this compound—an N3-ethyl group combined with a C6-chloro leaving group—creates a unique reactive profile that cannot be replicated by common pyrimidinedione analogs. N1-substituted isomers, such as 1-ethyl-6-chloropyrimidine-2,4(1H,3H)-dione, would direct subsequent functionalization to the N3 position, fundamentally altering the target molecular architecture [1]. Similarly, 6-chloro-3-methyluracil, while sharing the C6-chloro group, provides a methyl substituent with significantly different steric and electronic properties compared to the ethyl group [2]. Even 6-chloro-5-ethyluracil (CAS 20295-24-3) differs in the placement of the ethyl group at C5 rather than N3, which changes the compound's hydrogen bonding capacity and overall topology [3]. Direct substitution with 3-ethyluracil is impossible for applications requiring a C6 leaving group. The quantitative evidence below demonstrates precisely why this specific compound must be selected over its nearest structural alternatives.

Quantitative Performance Evidence for 6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione


N3-Ethyl Substituent Provides Enhanced Lipophilicity Compared to N3-Methyl Analog

The N3-ethyl group confers a higher calculated partition coefficient (clogP) relative to the N3-methyl analog, which is essential for optimizing membrane permeability and ADME profiles in drug discovery programs. The N3-methyl analog 6-chloro-3-methyluracil (C5H5ClN2O2, MW 160.56) has a calculated logP of approximately 0.2, whereas the target compound (C6H7ClN2O2, MW 174.58) is estimated to have a logP of approximately 0.8, representing a 4-fold increase in lipophilicity [1].

Lipophilicity Medicinal Chemistry Physicochemical Properties

High-Yield, High-Purity Synthesis Enables Reliable Scale-Up for Derivative Libraries

A validated synthetic protocol for 6-chloro-3-ethylpyrimidine-2,4(1H,3H)-dione delivers 32.2 g of product from 40 g of 3-ethyluracil starting material, representing a 72% isolated yield with 98% purity as determined by LC . In contrast, analogous 6-chlorination of N1-alkyluracils often proceeds with lower yields (typically 50-60%) due to competing side reactions at the N3 position [1]. This optimized protocol ensures consistent, high-quality material for subsequent parallel synthesis campaigns.

Synthetic Methodology Process Chemistry Building Blocks

Unique C6 Leaving Group Enables Nucleophilic Displacement Not Possible with 3-Ethyluracil

The C6 chloro substituent serves as an essential leaving group for introducing diverse nucleophiles (amines, thiols, alkoxides) at the 6-position. The parent compound 3-ethyluracil lacks this reactive handle entirely, making it unsuitable for C6 diversification . 6-Chloro-5-ethyluracil (CAS 20295-24-3) possesses a C6 chloro group but places the ethyl group at C5 rather than N3, which alters the electron density at C6 and can affect nucleophilic substitution rates [1]. The target compound uniquely combines the N3-ethyl motif with C6 reactivity.

Nucleophilic Substitution SAR Derivatization

N3-Alkyl Substitution Pattern Favors Specific Biological Target Engagement Over C5-Alkyl Isomers

Pyrimidinedione derivatives with N3-alkyl substituents have been shown to exhibit potent angiotensin II antagonistic activity, with some uracil-based antagonists achieving IC50 values as low as 0.65 nM [1]. The N3-ethyl group in the target compound occupies a critical lipophilic pocket within the AT1 receptor binding site, a position that C5-alkyl analogs cannot effectively fill [2]. While direct activity data for the target compound is not available, the class-level SAR clearly indicates that N3-substituted uracils are privileged scaffolds for AT1 receptor modulation.

Enzyme Inhibition Angiotensin II Receptor Structure-Activity Relationship

Recommended Application Scenarios for 6-Chloro-3-ethylpyrimidine-2,4(1H,3H)-dione


Parallel Synthesis of N3-Ethyl-6-Substituted Pyrimidinedione Libraries for Cardiovascular Target Screening

The C6 chloro group enables efficient diversification via nucleophilic substitution, allowing medicinal chemists to generate focused libraries of 6-amino, 6-alkoxy, and 6-thio derivatives while retaining the N3-ethyl pharmacophore. This approach is supported by the class-level evidence that N3-alkylated uracils are privileged scaffolds for angiotensin II AT1 receptor antagonism, with optimized analogs achieving sub-nanomolar potency [1].

Synthesis of Nucleoside Analogs with N3-Ethyl Modification

The compound serves as a key intermediate for preparing N3-ethyl substituted pyrimidine nucleosides. The C6 chlorine can be displaced by glycosyl donors or other sugar mimics to generate novel nucleoside analogs with potential antiviral or anticancer activity. This application leverages the unique N3-ethyl group, which is not accessible from standard 6-chlorouracil or 6-chloro-3-methyluracil starting materials [2].

Agrochemical Lead Optimization Requiring Enhanced Lipophilicity

The increased lipophilicity conferred by the N3-ethyl group (estimated clogP ~0.8 vs. ~0.2 for N3-methyl analog) makes this compound a superior starting point for designing fungicides or herbicides where improved foliar uptake and translocation are desired. The C6 chloro handle allows for late-stage functionalization with diverse pharmacophores while maintaining the favorable physicochemical properties .

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